molecular formula C12H18N2O2 B8477120 N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1,3-propanediamine

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1,3-propanediamine

Cat. No. B8477120
M. Wt: 222.28 g/mol
InChI Key: LVIZSYJHJCYDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1,3-propanediamine is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C12H18N2O2/c1-14(6-2-5-13)8-10-3-4-11-12(7-10)16-9-15-11/h3-4,7H,2,5-6,8-9,13H2,1H3

InChI Key

LVIZSYJHJCYDPG-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N-methyl-β-alaninenitrile (50 g, mmol in acetonitrile was added piperonyl chloride (50 g, mmol). After stirring for 18 h, the solvent was removed in vacuo. The residue was dissolved in CH2Cl2, washed with aqueous carbonate, dried (MgSO4), and the solvent was removed in vacuo. The residue was dissolved in methanol saturated with ammonia (600 mL) and Raney nickel (10 g) was added. After shaking under an atmosphere of hydrogen at 20 psi for 6 h, the reaction was filtered through celite and the solvent was removed in vacuo to give 65 g of N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1,3-propanediamine.
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